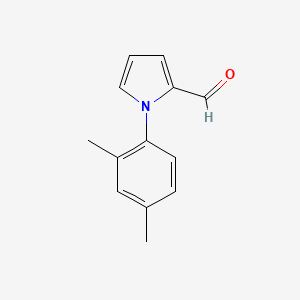

1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Descripción

1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 1374673-63-8) is a pyrrole-based aldehyde derivative featuring a 2,4-dimethylphenyl substituent at the 1-position of the pyrrole ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 171.99 g/mol . The compound is cataloged under identifiers such as EN300-6501867 and MDLMFCD24856976, indicating its utility as a building block in organic synthesis and pharmaceutical research . The aldehyde functional group at the 2-position of the pyrrole ring makes it a reactive intermediate for constructing heterocyclic frameworks, while the 2,4-dimethylphenyl group contributes steric bulk and lipophilicity, influencing solubility and reactivity .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-6-13(11(2)8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMVMLPVTPNACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393951 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-47-7 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Principle

The most documented and effective method for synthesizing 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction , a classical formylation technique for electron-rich aromatic and heteroaromatic compounds. This method involves the generation of an electrophilic iminium salt intermediate from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which then selectively formylates the pyrrole ring at the 2-position.

Reaction Conditions and Procedure

- Reagents: DMF (solvent and reagent), POCl3 (chlorinating agent), 1-(2,4-dimethylphenyl)pyrrole (substrate)

- Temperature: Initial cooling to 0–5 °C to control the exothermic reaction, followed by gradual warming to room temperature to complete formylation.

- Duration: Typically 1–3 hours depending on scale and substrate purity.

- Workup: Quenching with ice or aqueous base, extraction, and purification by chromatography or recrystallization.

Advantages and Considerations

- High regioselectivity for the 2-position of the pyrrole ring.

- Mild reaction conditions prevent decomposition of sensitive substituents.

- Requires careful control of temperature and stoichiometry to maximize yield and purity.

- The aldehyde group introduced is reactive, enabling further synthetic transformations.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Also acts as reagent |

| Formylating agent | Phosphorus oxychloride (POCl3) | Generates Vilsmeier reagent |

| Temperature | 0–5 °C initially, then RT | Controls reaction rate |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | Moderate to high (varies) | Dependent on substrate purity |

Alternative Synthetic Routes and Related Methods

Condensation and Cyclization Approaches

While direct formylation is preferred, some literature reports the synthesis of pyrrole-2-carbaldehydes via condensation of pyrrole derivatives with aldehydes or ketones under acidic catalysis, followed by oxidation or rearrangement steps. However, these methods often yield mixtures and require extensive purification.

Industrial-Scale Considerations

Industrial synthesis of related pyrrole derivatives (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters) employs bromination of propionaldehyde followed by ring-closure with methyl acetoacetate and ammonia under mild conditions. This method emphasizes scalability, mild conditions, and environmental considerations but targets different substitution patterns and functional groups.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via:

- Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl3.

- Electrophilic attack on the electron-rich 2-position of the pyrrole ring.

- Hydrolysis during workup to yield the aldehyde.

This mechanism ensures selective formylation without affecting the 2,4-dimethylphenyl substituent on the nitrogen atom.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) is highly susceptible to oxidation. Common oxidizing agents convert it to a carboxylic acid (-COOH) under controlled conditions:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) or chromium trioxide (CrO₃) in aqueous acetone .

- Product : 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

- Mechanism : The aldehyde undergoes sequential oxidation via a geminal diol intermediate, forming the carboxylic acid.

| Reaction Type | Reagents | Conditions | Major Product | References |

|---|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | Acidic, 60–80°C | Carboxylic acid |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) or further to a methyl group (-CH₃):

- Reagents/Conditions :

- Products :

- 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-methanol (alcohol).

- 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-methyl (with excess LiAlH₄).

| Reaction Type | Reagents | Conditions | Major Product | References |

|---|---|---|---|---|

| Reduction | NaBH₄ | Methanol, RT | Alcohol | |

| Reduction | LiAlH₄ | Dry ether, 0°C | Methyl derivative |

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethylphenyl group directs electrophiles to specific positions due to steric and electronic effects:

- Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group at the para position relative to the methyl groups .

- Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the ortho/para positions .

Mechanistic Insight :

The methyl groups act as electron-donating substituents, activating the phenyl ring toward electrophilic attack. Steric hindrance from the 2,4-dimethyl substituents favors substitution at the less hindered para position .

Nucleophilic Addition

The aldehyde participates in condensation and nucleophilic addition reactions:

- Schiff Base Formation : Reaction with primary amines (e.g., aniline) forms imines .

- Wittig Reaction : Triphenylphosphine ylides convert the aldehyde to alkenes .

| Reaction Type | Reagents | Conditions | Major Product | References |

|---|---|---|---|---|

| Schiff Base | Aniline | Ethanol, reflux | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-aldimine | |

| Wittig | Ph₃P=CH₂ | Dry THF, 0°C | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-vinyl |

Cross-Coupling Reactions

The compound can undergo palladium-catalyzed couplings if functionalized with halogens:

- Suzuki-Miyaura Reaction : Requires prior bromination of the phenyl ring. Coupling with arylboronic acids yields biaryl derivatives .

Comparative Reactivity with Structural Analogues

| Compound | Substituent Position | Key Reactivity Differences |

|---|---|---|

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | 3,5-dimethylphenyl | Higher steric hindrance reduces EAS rates at the meta position. |

| 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde | 2,6-dimethylphenyl | Aldehyde at position 3 alters electronic effects on the pyrrole ring. |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Certain pyrrole derivatives have shown effectiveness against bacterial strains, indicating potential for use in developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that pyrrole compounds may possess neuroprotective qualities, making them candidates for treating neurodegenerative diseases .

Applications in Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Fluorescent Materials : Due to their luminescent properties, pyrrole derivatives are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The aggregation-induced emission characteristics of certain pyrrole compounds enhance their utility in this area .

- Sensors : The compound's ability to interact with various metal ions makes it a candidate for sensor applications. Research has demonstrated that certain derivatives can selectively detect heavy metals in solution .

- Anticancer Study : A study published in PubMed evaluated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at low micromolar concentrations .

- Sensor Development : Research conducted on the interaction of pyrrole derivatives with metal ions revealed that this compound could effectively detect cadmium ions with a fluorescence enhancement factor of up to 500-fold under specific conditions .

- Material Science Applications : A recent study highlighted the use of pyrrole-based materials in OLEDs, showcasing their high efficiency and stability compared to traditional materials used in electronic devices .

Mecanismo De Acción

The mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic and heterocyclic structure allows for π-π interactions and hydrogen bonding with biological macromolecules.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Steric and Regiochemical Considerations

- Symmetric substituents (e.g., 3,5-dimethylphenyl) may improve crystallinity and thermal stability, as seen in related heterocycles .

Actividad Biológica

1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound features a pyrrole ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position. This unique structure contributes to its chemical reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related study highlighted the potential of pyrrole-2-carboxaldehyde derivatives as effective antimicrobial agents against resistant strains of bacteria .

Antiviral Properties

Pyrrole derivatives are also being explored for their antiviral effects. The structural characteristics of this compound may allow it to interact with viral proteins or inhibit viral replication processes. A review on N-heterocycles emphasizes the promising antiviral activity of pyrrole derivatives against several viruses, suggesting that this compound could be further investigated for its potential in antiviral drug development .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been documented in various studies. For example, certain pyrrole compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves interaction with cellular signaling pathways or direct cytotoxic effects on cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzymatic activity.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity through binding interactions.

- Non-covalent Interactions : The pyrrole ring and phenyl group can participate in non-covalent interactions such as hydrogen bonding or π-π stacking.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the condensation of appropriate starting materials under controlled conditions to yield the desired product. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final compound.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antiviral Activity Assessment

In vitro studies have shown that related pyrrole compounds can inhibit viral replication in cell cultures. A recent investigation into the antiviral properties of pyrrole derivatives revealed that certain structural modifications could enhance their efficacy against specific viruses, suggesting that further exploration of this compound might yield promising results in antiviral drug development .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.